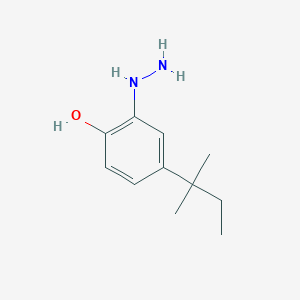

![molecular formula C18H11Cl2FN4O B2497936 5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 863446-97-3](/img/structure/B2497936.png)

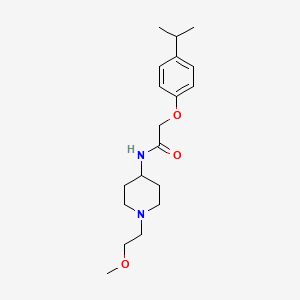

5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is part of the pyrazolopyrimidine family, which is known for its diverse pharmacological activities. Pyrazolopyrimidines are heterocyclic aromatic organic compounds that contain a pyrazole ring fused to a pyrimidine ring.

Synthesis Analysis

Pyrazolopyrimidine derivatives, including those with fluorophenyl groups, are synthesized through various methods, including high temperature cyclization of benzamides of pyrazole-4-carboxylic acid, leading to the formation of substituted pyrazolopyrimidines (Eleev, Kutkin, & Zhidkov, 2015). Another method involves tandem aza-Wittig and annulation reactions (Luo et al., 2017).

Molecular Structure Analysis

The crystal structure and molecular geometry of pyrazolopyrimidine derivatives have been determined, revealing that the central pyrazolo[1,5-a]pyrimidine unit can be almost planar, with substituent phenyl rings rotated out of this plane to varying degrees, indicating the influence of substitution on the overall molecular conformation (Liu et al., 2012).

Chemical Reactions and Properties

Pyrazolopyrimidines participate in various chemical reactions that lead to the formation of new derivatives with potential biological activities. For instance, they can undergo reactions to produce amides, esters, and other substituted derivatives, which can significantly affect their chemical and biological properties (Wang et al., 2008).

Applications De Recherche Scientifique

Anti-Inflammatory and Analgesic Properties

- Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives demonstrated significant anti-inflammatory activities in carrageenan-induced paw edema tests in rats, suggesting potential therapeutic applications in inflammation-related conditions. Some derivatives showed comparable activity to indomethacin, a standard anti-inflammatory drug, but with minimal ulcerogenic effects, highlighting their potential as safer alternatives (El-Tombary, 2013).

- New pyrazole derivative 5‐[1‐(4‐fluorophenyl)‐1H‐pyrazol‐4‐yl]‐2H‐tetrazole was synthesized and evaluated for its analgesic, anti‐inflammatory, and vasorelaxant effects. It demonstrated significant reduction in abdominal writhing and licking times in response to pain, as well as carrageenan‐induced paw edema and cell migration, suggesting its potential as a therapeutic agent in pain and inflammation management (Oliveira et al., 2017).

Antipsoriatic and Anticonvulsant Effects

- A study on pyrazolo[3,4-d]pyrimidine derivatives identified potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, which exhibited significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis. These findings suggest the therapeutic potential of these compounds in psoriasis treatment (Li et al., 2016).

- Pyrazolo[3,4-d]- and -triazolo[4,5-d]pyrimidines, as analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, were synthesized and evaluated for their anticonvulsant activity. The study indicated that modifications in the heterocycle structure could influence anticonvulsant activity, although the tested compounds were less active than the reference compound against seizures induced by maximal electroshock in rats (Kelley et al., 1995).

Antitubercular and Anti-inflammatory Activities

- Pyrazolo[3,4-d]pyrimidines exhibited significant anti-inflammatory and antitubercular activities, highlighting their potential as therapeutic agents in managing inflammatory diseases and tuberculosis. The structure-activity relationship studies emphasized the importance of N-benzoylated amino substitution for potent activity (Kulkarni et al., 2020).

Propriétés

IUPAC Name |

5-[(2,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2FN4O/c19-12-2-1-11(16(20)7-12)9-24-10-22-17-15(18(24)26)8-23-25(17)14-5-3-13(21)4-6-14/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFKOUJIUNLLGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

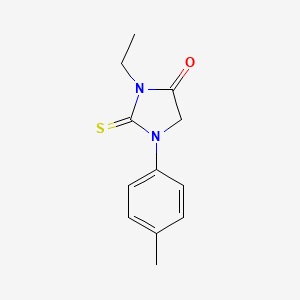

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2497854.png)

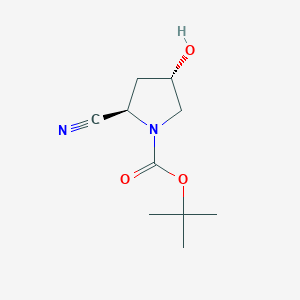

![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B2497857.png)

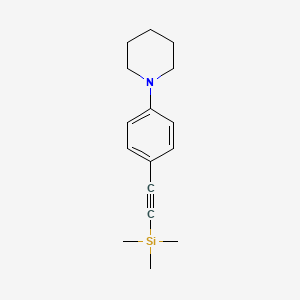

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2497858.png)

![[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2497862.png)

![(E)-3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid](/img/structure/B2497865.png)

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2497866.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2497870.png)